molecular formula C10H9N5 B1466126 5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carbonitrile CAS No. 1207832-69-6

5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1466126
CAS No.: 1207832-69-6
M. Wt: 199.21 g/mol
InChI Key: GLNOUDUNYIBLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(2-methyl-3-pyridinyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H9N5 and its molecular weight is 199.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

1207832-69-6

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

5-amino-1-(2-methylpyridin-3-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H9N5/c1-7-9(3-2-4-13-7)15-10(12)8(5-11)6-14-15/h2-4,6H,12H2,1H3

InChI Key

GLNOUDUNYIBLBX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)N2C(=C(C=N2)C#N)N

Canonical SMILES

CC1=C(C=CC=N1)N2C(=C(C=N2)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

MP-carbonate (2.64 mmol/g) (2.6 g, 6.80 mmol) was added to 3-hydrazinyl-2-methylpyridine hydrochloride (Intermediate V2) (362 mg, 2.27 mmol) in DCM (10 mL). The reaction mixture was stirred at room temperature for 6 hours. The reaction mixture was filtered and evaporated. 2-(Ethoxymethylene)malononitrile (277 mg, 2.27 mmol) was added to suspension of the above solid in MeOH (6 mL) under nitrogen cooled to −5° C. The reaction mixture was stirred at 0° C. for 30 mins and then allowed to warm to room temperature and heated at reflux under nitrogen for 2 hours. The reaction mixture was allowed to cool and evaporated to dryness to afford the product (210 mg, 46.5%) which was used without further purification. 1H NMR (400 MHz, DMSO) δ 2.23 (3H, s), 6.65 (2H, s), 7.39-7.43 (1H, m), 7.74 (1H d), 7.79 (1H, s), 8.58-8.60 (1H, m), m/z (ESI+) (M+H)+=200; HPLC tR=1.21 min.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
362 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
46.5%

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